Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-
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Overview
Description
Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-, is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is part of the diazene family, which is characterized by the presence of a nitrogen-nitrogen double bond. The molecular formula for this compound is C20H22N2O, and it has a molecular weight of 306.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves multiple steps, including the formation of the diazene core and the subsequent attachment of the aromatic rings and functional groups. One common method involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the targets .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler diazene compound with two phenyl rings connected by a nitrogen-nitrogen double bond.
p-Methoxyazobenzene: Similar to Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- but with a methoxy group on one of the phenyl rings.
Uniqueness
Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to its complex structure, which includes multiple aromatic rings and functional groups.
Properties
CAS No. |
61706-21-6 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C22H22N2O/c1-16-9-11-19(12-10-16)15-25-22-14-13-21(17(2)18(22)3)24-23-20-7-5-4-6-8-20/h4-14H,15H2,1-3H3 |
InChI Key |
KHRWLDWOURRMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=C(C=C2)N=NC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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